(3S,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile
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Overview
Description
(3S,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is a chiral compound with a unique structure that includes a cyclopropyl group, a methyl group, and a nitrile group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile typically involves the use of chiral starting materials and enantioselective reactions. One common method is the asymmetric synthesis, which can be achieved through organocatalytic addition reactions. For example, the addition of dithiomalonates to nitrostyrenes under “on water” conditions has been demonstrated to produce this compound with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
(3S,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-Hydroxy-4-hydroxymethyl-4-butanolides: These compounds share a similar pyrrolidine ring structure but differ in the functional groups attached.
(3S,4S)-3-Methoxy-4-methylaminopyrrolidine: This compound has a similar chiral center configuration but different substituents.
Uniqueness
(3S,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(3S,4S)-3-cyclopropyl-4-methyl-2-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C9H12N2O/c1-6-4-11-8(12)9(6,5-10)7-2-3-7/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9-/m1/s1 |
InChI Key |
DQVJCDONHAWZSR-HZGVNTEJSA-N |
Isomeric SMILES |
C[C@@H]1CNC(=O)[C@@]1(C#N)C2CC2 |
Canonical SMILES |
CC1CNC(=O)C1(C#N)C2CC2 |
Origin of Product |
United States |
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